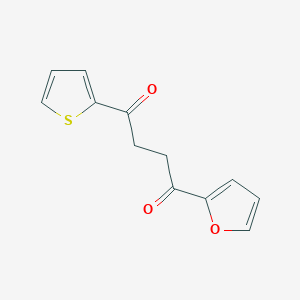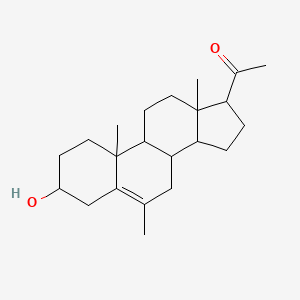
N'-(2-phenoxyacetyl)pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenoxyacetyl group attached to a pyridine-3-carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carbohydrazide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Dissolve pyridine-3-carbohydrazide in an appropriate solvent, such as dichloromethane or ethanol.
Step 2: Add phenoxyacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
Step 3: Add triethylamine to the reaction mixture to neutralize the hydrochloric acid.
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
化学反応の分析
Types of Reactions
N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or catalytic properties.
作用機序
The mechanism of action of N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death.
類似化合物との比較
Similar Compounds
- N’-(2-furylmethylidene)pyridine-3-carbohydrazide
- N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
- Phenoxyacetamide derivatives
Uniqueness
N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide is unique due to its specific structural features, such as the phenoxyacetyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
特性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
N'-(2-phenoxyacetyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H13N3O3/c18-13(10-20-12-6-2-1-3-7-12)16-17-14(19)11-5-4-8-15-9-11/h1-9H,10H2,(H,16,18)(H,17,19) |
InChIキー |
MXFPASGNADDRRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)



![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)


![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)



![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)


